

AGI-24512: A Chemical Probe for Interrogating MAT2A Function

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Compound of Interest

Compound Name: AGI-24512

Cat. No.: B15602749

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. Dysregulation of MAT2A activity and SAM levels is implicated in various diseases, most notably in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. **AGI-24512** is a potent and selective, allosteric inhibitor of MAT2A. Although its poor pharmacokinetic properties precluded its clinical development, **AGI-24512** has served as a pivotal chemical probe for elucidating the function of MAT2A and validating it as a therapeutic target. This technical guide provides a comprehensive overview of **AGI-24512**, including its biochemical and cellular activities, detailed experimental protocols for its use, and the signaling pathways it perturbs.

Introduction to MAT2A and the Synthetic Lethal Relationship with MTAP Deletion

MAT2A catalyzes the conversion of methionine and ATP into SAM.[1][2] SAM is the primary methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in the regulation of gene expression, signal transduction, and cellular metabolism.[3]

In approximately 15% of all human cancers, the gene encoding MTAP is co-deleted with the adjacent tumor suppressor gene, CDKN2A.[4] MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine. In MTAP-deleted cancer cells, MTA accumulates to high levels. This accumulation leads to the product inhibition of several enzymes, most notably protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition of PRMT5 makes these cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival. By inhibiting MAT2A, the primary producer of SAM, **AGI-24512** creates a synthetic lethal phenotype in MTAP-deleted cancer cells.[4]

AGI-24512: A Potent, Noncompetitive Inhibitor of MAT2A

AGI-24512 is a potent, small-molecule inhibitor of MAT2A with a biochemical half-maximal inhibitory concentration (IC₅₀) of 8 nM.[6][7] Mechanistic studies have revealed that **AGI-24512** is a noncompetitive inhibitor with respect to both ATP and L-methionine, binding to an allosteric site on the MAT2A enzyme.[2][7][8] This binding traps the product, SAM, in the active site, preventing its release and thereby inhibiting the catalytic cycle.[9]

Due to its poor oral absorption and short half-life in vivo, **AGI-24512** was not advanced into clinical trials.[6] However, its high potency and selectivity have made it an invaluable in vitro tool for studying MAT2A biology and paved the way for the development of the clinical candidate AG-270.[8]

Quantitative Data for AGI-24512

The following tables summarize the key quantitative data for **AGI-24512** in biochemical and cellular assays.

Parameter	Value	Assay System	Reference
Biochemical Activity			
MAT2A IC50	8 nM	Recombinant human MAT2A enzyme	[6]
Cellular Activity			
Proliferation IC50	~100 nM	HCT116 MTAP ^{-/-} cells (96-hour treatment)	[6]
SAM Reduction IC50	100 nM	HCT116 MTAP-null cells	[6]
PRMT5 SDMA Inhibition IC50	95 nM	MTAP ^{-/-} cells	[6]

 Table 1: Summary of **AGI-24512** In Vitro Potency

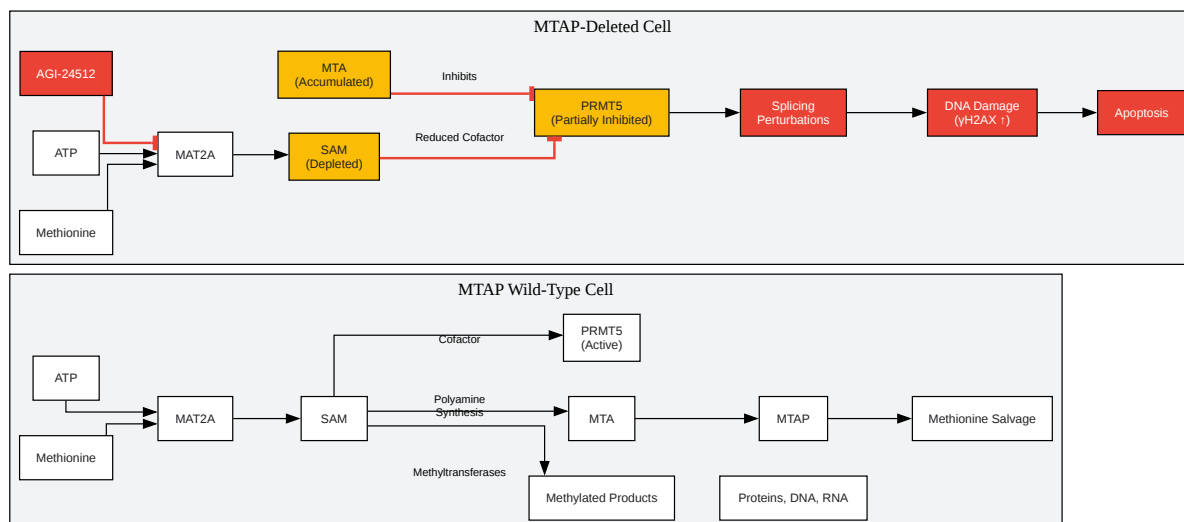
Cell Line	MTAP Status	AGI-24512 Proliferation IC50
HCT116	-/-	~100 nM
HCT116	+/+	>10 μM
A375	-/-	Sensitive
MIA PaCa-2	-/-	Sensitive
PANC-1	-/-	Sensitive
NCI-H522	-/-	Sensitive

 Table 2: Proliferative Activity of **AGI-24512** in a Panel of Cancer Cell Lines (Qualitative sensitivity is noted where specific IC50 values are not publicly available). Data compiled from multiple sources indicating sensitivity in MTAP-deleted lines.

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway and the Impact of AGI-24512 in MTAP-Deleted Cancers

The inhibition of MAT2A by **AGI-24512** in the context of MTAP deletion triggers a cascade of events leading to selective cancer cell death. The following diagram illustrates this pathway.

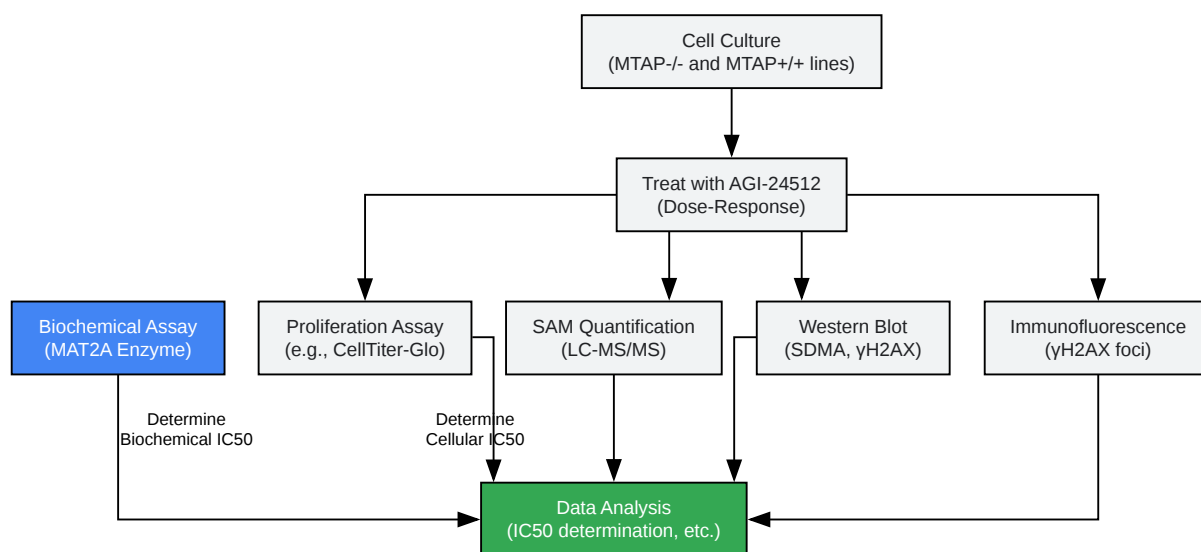


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MAT2A signaling in MTAP wild-type versus deleted cells with **AGI-24512** inhibition.

Experimental Workflow for Assessing AGI-24512 Activity

A typical workflow to characterize the effects of **AGI-24512** involves a series of in vitro biochemical and cell-based assays.



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A generalized workflow for characterizing the in vitro activity of **AGI-24512**.

Detailed Experimental Protocols

MAT2A Biochemical Inhibition Assay

This protocol is adapted from standard colorimetric assays that measure the production of phosphate, a byproduct of the MAT2A-catalyzed reaction.

Materials:

- Recombinant human MAT2A enzyme
- ATP solution
- L-Methionine solution

- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP
- **AGI-24512** stock solution in DMSO
- Phosphate detection reagent (e.g., Malachite Green-based)
- 384-well microplate

Procedure:

- Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of **AGI-24512** in assay buffer. The final DMSO concentration should not exceed 1%.
- Master Mixture: Prepare a master mixture containing assay buffer, ATP, and L-Methionine at 2x the final desired concentration. While specific concentrations for **AGI-24512** assays are not always detailed, typical substrate concentrations are at or below their K_m values (K_m(ATP) ≈ 50-100 μM, K_m(L-Met) ≈ 5-25 μM).[\[10\]](#)[\[11\]](#)
- Assay Plate Setup:
 - Test Wells: Add 5 μL of diluted **AGI-24512**.
 - Positive Control: Add 5 μL of assay buffer with DMSO.
 - Blank: Add 10 μL of assay buffer without enzyme.
- Enzyme Addition: Add 5 μL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
- Initiate Reaction: Add 10 μL of the master mixture to all wells. The final reaction volume is 20 μL.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Add 20 μL of the phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature for color development.

- Readout: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
- Data Analysis: Subtract the blank absorbance from all wells. Calculate the percent inhibition for each **AGI-24512** concentration relative to the positive control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

Materials:

- HCT116 MTAP^{-/-} and HCT116 MTAP^{+/+} cell lines
- Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
- **AGI-24512** stock solution in DMSO
- 96-well white, clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

- Cell Seeding: Seed 1,000 cells per well in 90 μ L of medium in a 96-well plate. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **AGI-24512** in culture medium. Add 10 μ L of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%. Include vehicle control wells.
- Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.
- Readout: Add the cell viability reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated control and determine the IC50 value by nonlinear regression.

Intracellular SAM Quantification by LC-MS/MS

Materials:

- HCT116 MTAP^{-/-} cells
- **AGI-24512** stock solution in DMSO
- Ice-cold PBS
- Extraction Solution: 80:20 Methanol:Water, stored at -80°C
- Stable isotope-labeled SAM internal standard (e.g., d₃-SAM)
- LC-MS/MS system

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **AGI-24512** for a specified duration (e.g., 24-72 hours).
- Metabolite Extraction:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of pre-chilled extraction solution containing the internal standard to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Vortex and incubate on ice for 10 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
 - Use a HILIC or reverse-phase column for separation.

- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for SAM is m/z 399.0 → 250.1.
- Data Analysis: Generate a standard curve with known concentrations of SAM. Quantify SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the results to cell number or protein concentration.

Western Blot for PRMT5-mediated SDMA Marks

Materials:

- HCT116 MTAP^{-/-} cells
- **AGI-24512** stock solution in DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-symmetric dimethylarginine (SDMA) (e.g., D6S2A Rabbit mAb), anti-Vinculin or anti-Actin (loading control)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Treatment and Lysis: Treat cells with **AGI-24512** for 72 hours. Lyse the cells in RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate with the primary anti-SDMA antibody overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the bands using an ECL substrate and an imaging system.
- Analysis: Quantify band intensities and normalize to the loading control.

Immunofluorescence for γ H2AX Foci

Materials:

- HCT116 MTAP^{-/-} cells grown on coverslips
- **AGI-24512** stock solution in DMSO
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.3% Triton X-100 in PBS
- Blocking Buffer: 5% BSA in PBS
- Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ H2AX)
- Alexa Fluor-conjugated secondary antibody
- DAPI-containing mounting medium

Procedure:

- Cell Treatment: Treat cells with **AGI-24512** for a desired time (e.g., 24-72 hours).
- Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, then permeabilize with Permeabilization Buffer for 10 minutes.
- Blocking and Staining:
 - Block with Blocking Buffer for 1 hour.

- Incubate with the primary anti- γ H2AX antibody overnight at 4°C.
- Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
- Mounting: Wash the cells, counterstain with DAPI, and mount the coverslips on microscope slides.
- Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ H2AX foci per nucleus. An increase in the number of foci indicates DNA damage.

Conclusion

AGI-24512 has been instrumental as a chemical probe for dissecting the function of MAT2A and validating the synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers. Its high potency and well-characterized mechanism of action make it a valuable tool for in vitro studies. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers aiming to utilize **AGI-24512** to further explore the role of MAT2A in health and disease. While **AGI-24512** itself is not a clinical candidate, the knowledge gained from its use has been critical in the ongoing development of next-generation MAT2A inhibitors for cancer therapy.

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